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Compound of Interest

Compound Name: TAG-2

Cat. No.: B1574990

A Note on the "TAG-2" Protocol: Extensive research did not yield specific information on an
affinity purification protocol or system designated as "TAG-2." This term does not correspond to
a widely recognized or commercially available affinity tag system. Therefore, this document
provides a comprehensive guide to the Strep-tag® Il affinity purification system. This system is
a well-established, versatile, and highly specific method for protein purification, making it an
excellent representative example for researchers, scientists, and drug development
professionals.

Strep-tag® Il Affinity Purification: Principles and
Protocols

The Strep-tag® Il system is a powerful tool for the purification of recombinant proteins.[1][2] It
Is based on the highly specific interaction between the synthetic Strep-tag® Il peptide (an eight-
amino-acid sequence: Trp-Ser-His-Pro-GIn-Phe-Glu-Lys) and Strep-Tactin®, an engineered
form of streptavidin.[2][3][4] This interaction allows for the efficient, one-step purification of
tagged proteins from crude cell lysates under physiological conditions, which helps in
preserving the protein's biological activity.[1][2] Due to the small size of the Strep-tag® Il, it
generally does not interfere with the structure or function of the fusion protein, often making tag
removal unnecessary.[1]

Quantitative Data
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The following tables summarize key quantitative parameters of the Strep-tag® Il affinity
purification system.

Table 1: Buffer Compositions for Strep-tag® Il Affinity Purification
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Buffer Type Components Concentration pH Notes
Can be
supplemented
) with protease
Lysis/Wash ) s
Tris-HCI 100 mM 8.0 inhibitors. For
Buffer (Buffer W) ]
metalloproteins,
EDTA can be
omitted.[1]
NaCl 150 mM
EDTA 1 mM
Desthiobiotin is a
competitive
agent that gentl
Elution Buffer ] g oemy
Tris-HCI 100 mM 8.0 displaces the
(Buffer E)
Strep-tag® |l
from Strep-
Tactin®.[1]
NaCl 150 mM
EDTA 1 mM
Desthiobiotin 2.5 mM
HABA displaces
) desthiobiotin and
Regeneration ) o ]
Tris-HCI 100 mM 8.0 indicates resin
Buffer (Buffer R) o
activity by a color
change to red.[1]
NacCl 150 mM
EDTA 1 mM
HABA 1 mM
Alternative NaOH 100 mM - A simple and
Regeneration effective method

for regenerating
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(for Strep- Strep-Tactin®XT
Tactin®XT) resins.

Table 2: Binding Capacities of Strep-Tactin® Resins

Binding Capacity (per mL
Resin Type -g pacity (p Notes
of resin)

Standard resin for gravity flow

Strep-Tactin® Sepharose® 50-100 nmol o
applications.
) Suitable for FPLC and low-
Strep-Tactin® Superflow® 25-100 nmol
pressure chromatography.
] Offers 2-3 times higher binding
Strep-Tactin® Superflow® Up to 500 nmol (or 3-15 mg of ]
) ) ) capacity than the standard
High Capacity a 30 kDa protein) ]
Superflow® resin.[1]
Strep-Tactin®XT 4Flow® High Approx. 16 mg of a 30 kDa High capacity resin with a high
Capacity protein affinity for Twin-Strep-tag®.

Table 3: Representative Protein Yields and Purity

. Expression ) .
Protein Yield Purity Reference
System
(His)6-mCherry- ) B
E. coli Not specified >95% [5]
Strep(ll)
Dual-tagged -
] Insect cells Not specified >95% [5]
protein
PhoA/Strep-tag Il  E. coli periplasm Not specified Practically pure [6]
Strep-tag Il ) - )
E. coli Not specified High [3]
CALB

Experimental Protocols
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Protocol 1: Affinity Purification of Strep-tag® Il Fusion Proteins

This protocol describes the purification of a Strep-tag® Il fusion protein from a clarified cell
lysate using a gravity-flow column.

1. Preparation of Cell Lysate: a. Resuspend the cell pellet in Lysis/Wash Buffer (Buffer W)
supplemented with protease inhibitors. b. Lyse the cells using an appropriate method (e.qg.,
sonication, French press). c. Centrifuge the lysate at high speed (e.g., 18,000 x g) for 30
minutes at 4°C to pellet cell debris. d. Collect the clear supernatant containing the soluble
protein fraction.

2. Column Equilibration: a. Allow the Strep-Tactin® resin in the column to settle. b. Remove the
storage buffer. c. Equilibrate the column by washing with 2-3 column volumes (CV) of Buffer W.

3. Sample Application: a. Apply the clarified cell lysate to the equilibrated column. b. Allow the
lysate to flow through the resin by gravity. c. Collect the flow-through for analysis (e.g., SDS-
PAGE) to assess binding efficiency.

4. Washing: a. Wash the column with 5-10 CV of Buffer W to remove unbound proteins. b.
Collect the wash fractions for analysis.

5. Elution: a. Elute the bound Strep-tag® Il fusion protein by applying 5-7 CV of Elution Buffer
(Buffer E). b. Collect the eluate in fractions (e.g., 0.5-1 CV per fraction). c. Analyze the fractions
by SDS-PAGE to identify those containing the purified protein.

6. Resin Regeneration: a. For Strep-Tactin® resins, wash the column with 3-5 CV of
Regeneration Buffer (Buffer R). A color change to red indicates regeneration. b. For Strep-
Tactin®XT resins, wash with several CVs of 100 mM NaOH. c. After regeneration, wash the
column with 3-5 CV of Buffer W to prepare it for the next use or for storage. d. For long-term
storage, resuspend the resin in Buffer W containing 20% ethanol and store at 4°C.

Protocol 2: Western Blot Analysis of Strep-tag® Il Fusion Proteins

This protocol outlines the detection of Strep-tag® Il fusion proteins using a Strep-Tactin-HRP

conjugate.
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1. SDS-PAGE and Protein Transfer: a. Separate the protein samples by SDS-PAGE. b.
Transfer the separated proteins to a nitrocellulose or PVDF membrane.

2. Blocking: a. Block the membrane for 1 hour at room temperature or overnight at 4°C in a
blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST). Note: When using Strep-Tactin
conjugates for detection, avoid using milk-based blockers as they contain biotin, which will lead
to high background. Use BSA instead.

3. Washing: a. Wash the membrane three times for 5-10 minutes each with TBST.

4. Incubation with Strep-Tactin-HRP: a. Dilute the Strep-Tactin-HRP conjugate in the
appropriate buffer (e.g., TBST with 1% BSA) according to the manufacturer's
recommendations. b. Incubate the membrane with the diluted conjugate for 1 hour at room
temperature with gentle agitation.

5. Washing: a. Wash the membrane three times for 10-15 minutes each with TBST.

6. Detection: a. Incubate the membrane with a chemiluminescent HRP substrate according to
the manufacturer's instructions. b. Detect the signal using an appropriate imaging system.

Visualizations
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Figure 1: Experimental workflow for Strep-tag® Il affinity purification.
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Figure 2: Use of Strep-tag® Il in studying protein-protein interactions in a signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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